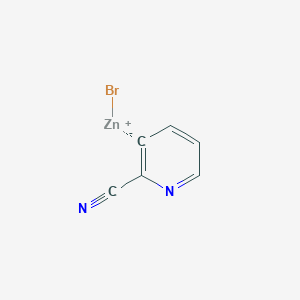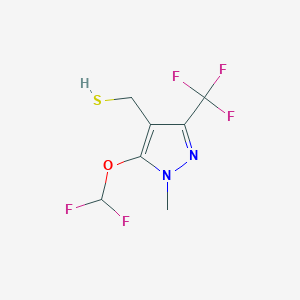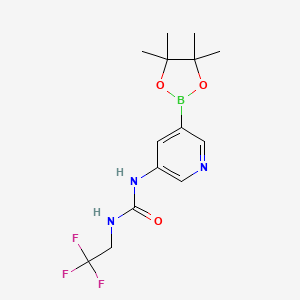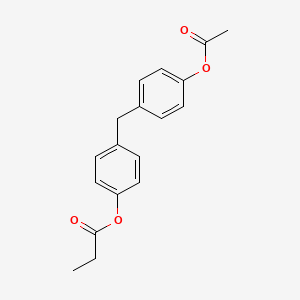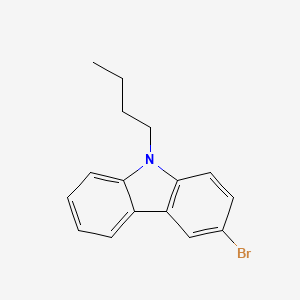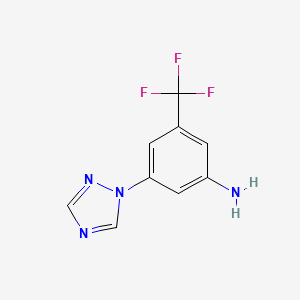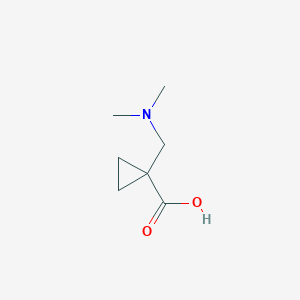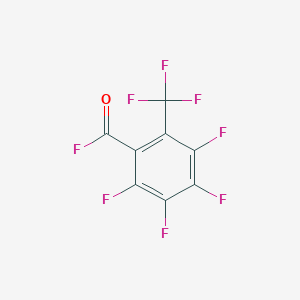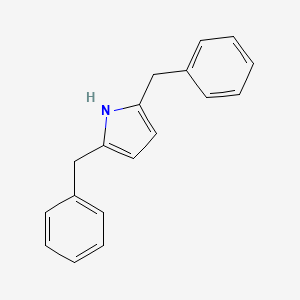
2,5-Dibenzylpyrrole
描述
2,5-Dibenzylpyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two benzyl groups attached to the 2 and 5 positions of the pyrrole ring. Pyrrole derivatives, including this compound, are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibenzylpyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with benzylamine under acidic conditions to form the pyrrole ring. Another method includes the cyclization of N-benzyl-2,5-dihydro-1H-pyrrole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to enhance yield and selectivity. For instance, the use of chromium-based catalysts in toluene under an inert atmosphere has been reported . The reaction conditions, such as temperature and pressure, are optimized to ensure high productivity and selectivity.
化学反应分析
Types of Reactions: 2,5-Dibenzylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the benzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: N-substituted pyrroles or benzyl-substituted derivatives.
科学研究应用
2,5-Dibenzylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of conducting polymers and materials for electronic applications.
作用机制
The mechanism of action of 2,5-Dibenzylpyrrole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic processes .
相似化合物的比较
- 2,5-Dimethylpyrrole
- 2,4-Dimethylpyrrole
- 2,5-Diethylpyrrole
- 2-Methyl-4-isopropylpyrrole
Comparison: 2,5-Dibenzylpyrrole is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other pyrrole derivatives. This structural feature also imparts distinct electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .
属性
IUPAC Name |
2,5-dibenzyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-7-15(8-4-1)13-17-11-12-18(19-17)14-16-9-5-2-6-10-16/h1-12,19H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNBLKFKBOQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


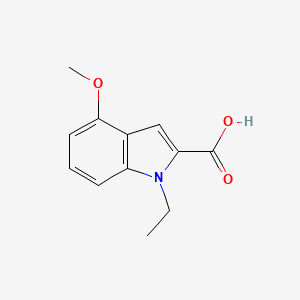
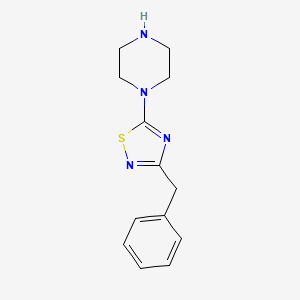
![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)
![Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B6322739.png)

